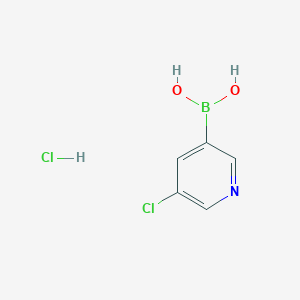
(5-Chloropyridin-3-yl)boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloropyridin-3-yl)boronic acid hydrochloride is a chemical compound with the molecular formula C5H6BCl2NO2 and a molecular weight of 193.82 g/mol . It is a boronic acid derivative that contains a pyridine ring substituted with a chlorine atom at the 5-position and a boronic acid group at the 3-position. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloropyridine with a boronic acid reagent under suitable conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of (5-Chloropyridin-3-yl)boronic acid hydrochloride often involves large-scale halogenation and boronation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloropyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic acid derivatives.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, DMF, or toluene.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through nucleophilic substitution reactions .
Applications De Recherche Scientifique
(5-Chloropyridin-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Chloropyridin-3-yl)boronic acid hydrochloride primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic molecules under mild conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: Another chloropyridine derivative used in organic synthesis.
3-Chloropyridine: Similar to (5-Chloropyridin-3-yl)boronic acid hydrochloride but with the chlorine atom at the 3-position.
4-Chloropyridine: A chloropyridine isomer with the chlorine atom at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which allows for selective reactions and the formation of specific products. Its boronic acid group makes it particularly valuable in Suzuki-Miyaura coupling reactions, providing a versatile tool for the synthesis of biaryl compounds and other complex molecules .
Propriétés
Formule moléculaire |
C5H6BCl2NO2 |
|---|---|
Poids moléculaire |
193.82 g/mol |
Nom IUPAC |
(5-chloropyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C5H5BClNO2.ClH/c7-5-1-4(6(9)10)2-8-3-5;/h1-3,9-10H;1H |
Clé InChI |
GUKLMRQPQQRSQY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1)Cl)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


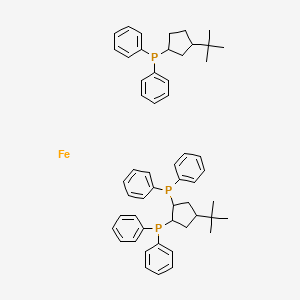

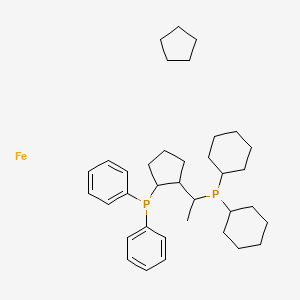
![8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13402572.png)
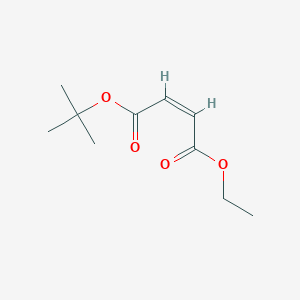
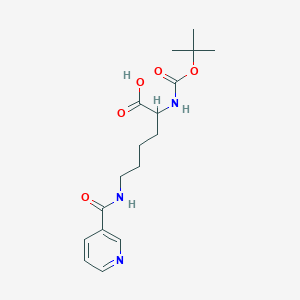
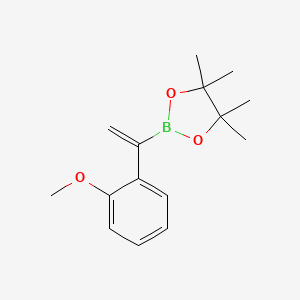
![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)
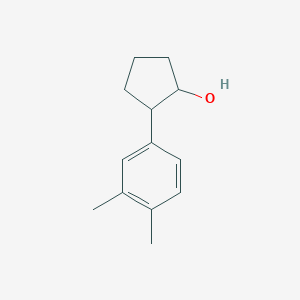
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
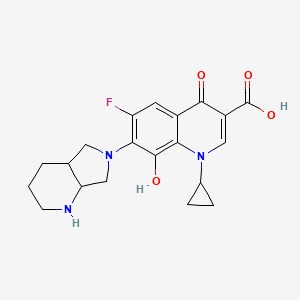
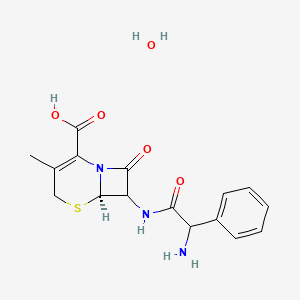

![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)
